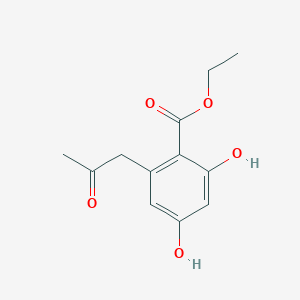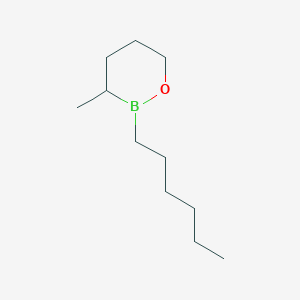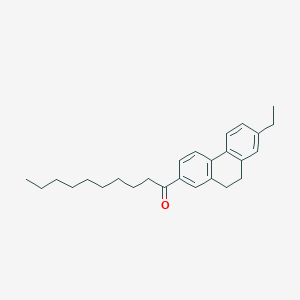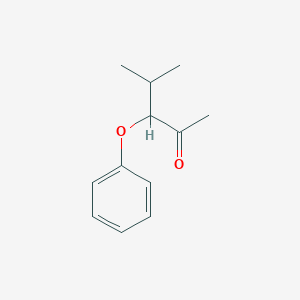![molecular formula C16H14O2 B14586926 Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate CAS No. 61422-02-4](/img/structure/B14586926.png)
Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a carboxylate ester, with a prop-2-en-1-yl group as the esterifying moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate can be synthesized through the esterification of [1,1’-biphenyl]-2-carboxylic acid with prop-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification, driving the reaction to completion. Additionally, the reaction can be catalyzed by acidic ion-exchange resins, which can be easily separated from the reaction mixture and reused.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: [1,1’-Biphenyl]-2-carboxylic acid.
Reduction: Prop-2-en-1-yl [1,1’-biphenyl]-2-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism by which prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:
Prop-2-en-1-yl [1,1’-biphenyl]-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the biphenyl ring.
Prop-2-en-1-yl [1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate group at the 3-position of the biphenyl ring.
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxamide: Similar structure but with an amide group instead of an ester group.
The uniqueness of prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate lies in its specific ester linkage and the position of the carboxylate group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
61422-02-4 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
prop-2-enyl 2-phenylbenzoate |
InChI |
InChI=1S/C16H14O2/c1-2-12-18-16(17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2 |
Clé InChI |
SCYUMYKBRNUMCR-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)


![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)


![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)

![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)

